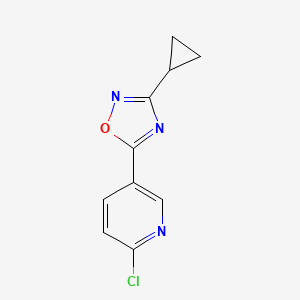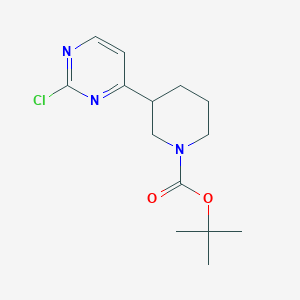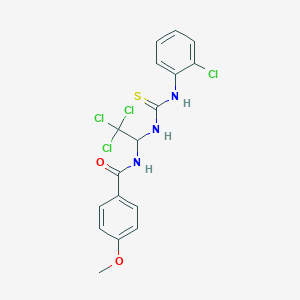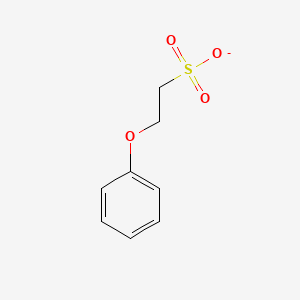![molecular formula C16H13N3O2 B11711942 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a Schiff base ligand derived from 2-aminobenzhydrazide. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound has been studied for its potential biological activities, including urease inhibition .
Méthodes De Préparation
The synthesis of 3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves the reaction of 2-aminobenzhydrazide with 4-hydroxybenzaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The resulting Schiff base ligand can be further purified by recrystallization .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of this compound involves its ability to form complexes with metal ions. These complexes can inhibit the activity of enzymes such as urease by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . The Schiff base ligand can also interact with other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other Schiff bases derived from different aldehydes and amines. For example:
- 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Compared to these compounds, 3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has shown higher urease inhibitory activity, making it a more potent inhibitor .
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(20)9-7-12/h2-10,20H,1H3/b17-10+ |
Clé InChI |
KSARCODDNODDAY-LICLKQGHSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)O |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)





![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)

